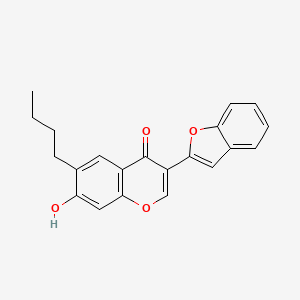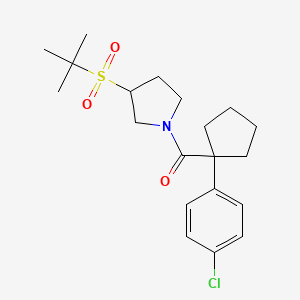
(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The molecule also contains a tert-butylsulfonyl group, a cyclopentyl group, and a 4-chlorophenyl group.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrrolidine ring, the introduction of the tert-butylsulfonyl group, and the attachment of the 4-chlorophenyl and cyclopentyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The pyrrolidine ring would contribute to the three-dimensionality of the molecule . The presence of the sulfonyl group, the chlorophenyl group, and the cyclopentyl group would further add to the complexity of the molecular structure.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrrolidine ring, being a part of the compound, could potentially undergo various reactions . The tert-butylsulfonyl group, the cyclopentyl group, and the 4-chlorophenyl group could also participate in reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the pyrrolidine ring, the tert-butylsulfonyl group, the cyclopentyl group, and the 4-chlorophenyl group would all influence its properties .科学的研究の応用
Synthetic Methodologies and Structural Analogs
One significant area of research focuses on developing efficient synthetic methodologies for compounds with similar structural motifs, such as pyrrolidines and cyclopentyl derivatives, which are often key intermediates in pharmaceuticals. For example, the work by Chung et al. (2005) demonstrates an enantioselective synthesis approach for N-tert-butyl disubstituted pyrrolidines, highlighting the utility of nitrile anion cyclization strategies in achieving high yields and enantiomeric excesses (Chung et al., 2005). This synthesis pathway could potentially be adapted for the synthesis of "(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone," offering insights into scalable and stereoselective synthetic routes.
Chemical Transformations and Functionalizations
Research by Amaoka et al. (2014) on the direct alkenylation of C(sp3)–H bonds presents a methodology that could be applied to the functionalization of compounds structurally related to "(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone." The study illustrates how sulfonylalkenes can be synthesized and further transformed into pyrrole derivatives, showcasing the versatility of these chemical transformations in constructing complex molecular architectures (Amaoka et al., 2014).
Potential Biological Activities
The structural complexity and functionality inherent in "(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone" suggest potential for biological activity. Studies on similar compounds, such as the synthesis and biological activities of N-phenylpyrazolyl aryl methanones derivatives by Wang et al. (2015), reveal that modifications of the aryl and sulfonyl groups can lead to compounds with herbicidal and insecticidal activities (Wang et al., 2015). This highlights the potential for further research into the biological applications of our compound of interest, exploring its activity spectrum and optimizing its properties for specific uses.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(3-tert-butylsulfonylpyrrolidin-1-yl)-[1-(4-chlorophenyl)cyclopentyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28ClNO3S/c1-19(2,3)26(24,25)17-10-13-22(14-17)18(23)20(11-4-5-12-20)15-6-8-16(21)9-7-15/h6-9,17H,4-5,10-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDIMIBLZFJYEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)C2(CCCC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

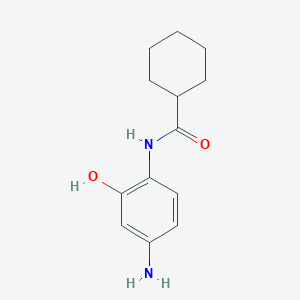
![N~4~-(2,5-dimethoxyphenyl)-N~6~-(furan-2-ylmethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2679067.png)
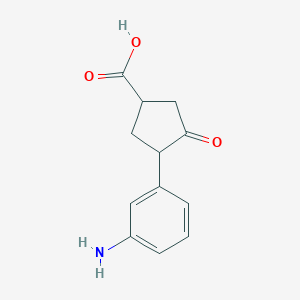
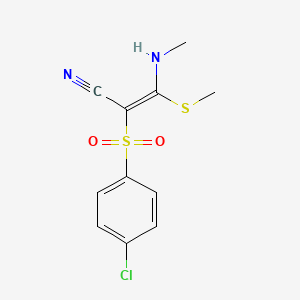

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2679073.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2679076.png)
![N-(3-chloro-4-methoxyphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2679077.png)
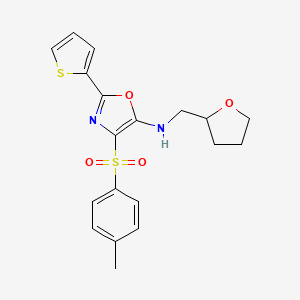
![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2679079.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]pentanamide](/img/structure/B2679080.png)
![[(2R,3R)-3-hydroxytetrahydrofuran-2-yl]methyl 4-methylbenzoate](/img/structure/B2679082.png)
![5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-nitrobenzoate](/img/structure/B2679083.png)
